1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
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Overview
Description
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is an organic molecule characterized by a complex structure involving a pyrido[4,3-d]pyrimidin scaffold fused to a trimethoxyphenyl group. This compound falls into a category of molecules known for their varied biological activities, making it of interest in fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:
Starting Materials: : Commonly used starting materials include 2,3,4-trimethoxybenzaldehyde and suitable pyrido[4,3-d]pyrimidin precursors.
Condensation Reactions: : Condensation of the trimethoxybenzaldehyde with an appropriate pyrido[4,3-d]pyrimidin intermediate under acidic or basic conditions to form the core structure.
Reduction and Cyclization: : Followed by reduction and cyclization reactions, typically using hydrogenation with palladium catalysts under a hydrogen atmosphere.
Industrial Production Methods
Scaling up the synthesis for industrial production generally involves optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated processes are often employed to achieve consistent quality and efficiency. High-performance liquid chromatography (HPLC) is used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions at the phenyl and pyrimidin rings to introduce additional functional groups.
Reduction: : Reduction can occur at the keto group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions at the methoxy groups can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), various alkyl halides.
Major Products
Oxidation: : Corresponding phenolic and pyridyl derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Substituted ethers.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and the development of novel chemical entities.
Biology: : Studies focus on its potential interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, including potential antitumor and anti-inflammatory activities.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various molecular targets:
Protein Binding: : Binds to specific protein receptors, influencing cellular pathways.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways.
DNA Interaction: : Potentially intercalates with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
1-(1,2,3,4-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Unique Features
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, leading to distinct biological activities and synthetic versatility.
Hope you enjoy exploring the deep layers of this fascinating compound!
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-6-4-13(18(25-2)19(16)26-3)5-7-17(23)22-9-8-15-14(11-22)10-20-12-21-15/h4,6,10,12H,5,7-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGEQYNSMXOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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